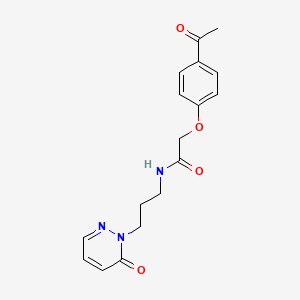

2-(4-acetylphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide

Description

2-(4-Acetylphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a structurally complex molecule featuring an acetamide core linked to a 4-acetylphenoxy group and a 3-(6-oxopyridazin-1(6H)-yl)propyl substituent. The phenoxy-acetamide linkage is common in adenosine receptor (AR) antagonists (e.g., ), while the pyridazinone moiety is observed in acetylcholinesterase (AChE) inhibitors (). The compound’s synthesis likely involves amide coupling and heterocyclic modifications, analogous to methods described in (microwave-assisted synthesis) and (reflux-based condensation).

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4/c1-13(21)14-5-7-15(8-6-14)24-12-16(22)18-9-3-11-20-17(23)4-2-10-19-20/h2,4-8,10H,3,9,11-12H2,1H3,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZJODCCZTWYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-acetylphenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound with the molecular formula C17H19N3O4 and a molecular weight of 329.36 g/mol. Its structural complexity suggests potential biological activities that could be relevant in medicinal chemistry, particularly in the context of cancer treatment and other therapeutic areas.

Biological Activity Overview

Research on similar compounds has indicated that derivatives containing phenoxy and pyridazine structures can exhibit significant biological activities, including anti-cancer, anti-inflammatory, and enzyme inhibitory effects.

Anticancer Activity

Several studies have highlighted the potential of compounds with similar structures to act as anti-cancer agents. For example, derivatives that inhibit Bcl-2, a protein associated with cancer cell survival, have shown promising results in vitro. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Bcl-2 Inhibition

In a study evaluating various oxadiazole derivatives, compounds exhibiting low micromolar IC50 values against Bcl-2 positive human cancer cell lines were identified. The most potent candidates demonstrated selective inhibition without affecting Bcl-2 negative cell lines, indicating a targeted approach to cancer therapy .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4j | 0.52 | MDA-MB-231 |

| 4k | 0.88 | HeLa |

Enzyme Inhibition

The compound's structural features suggest it may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, xanthine oxidase inhibitors are crucial for managing conditions like hyperuricemia. Compounds with similar frameworks have been evaluated for their inhibitory effects on this enzyme.

Xanthine Oxidase Inhibition Study

A recent investigation into structurally related compounds showed that several exhibited potent xanthine oxidase inhibitory activity in the nanomolar range. This suggests that this compound could be further explored for similar effects .

| Compound | IC50 (nM) |

|---|---|

| Compound A | 200 |

| Compound B | 150 |

The biological activity of this compound may involve multiple mechanisms:

- Apoptosis Induction : Through modulation of Bcl-2 family proteins.

- Enzyme Inhibition : By competing with natural substrates at the active site of target enzymes.

- Cell Cycle Arrest : Potential interference with key regulatory proteins involved in cell cycle progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key Findings from Comparative Analysis

- Adenosine Receptor Affinity: Compound 36 () demonstrates nanomolar AR antagonism due to its tertiary amine side chain, which enhances solubility and receptor interactions.

- Enzyme Inhibition: Compound 3 () highlights the pyridazinone moiety’s role in AChE inhibition. The target compound’s 6-oxopyridazin-1(6H)-yl group may confer similar enzyme-modulating properties, though its specificity remains unverified .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (microwave-assisted amidation) or (reflux with acetic acid). However, its pyridazinone core may require specialized heterocyclic condensation steps .

- Solubility and Stability : Unlike Compound 36, the target compound’s lack of a basic substituent (e.g., pyrrolidinyl) may limit water solubility, aligning with trends in where basic chains improve pharmacokinetics .

Preparation Methods

Cyclocondensation of Dihydropyridazine Derivatives

The 6-oxopyridazine core is typically synthesized via cyclocondensation of γ-keto esters or α,β-unsaturated ketones with hydrazine derivatives. For example:

- Starting Material : Ethyl 4-benzyl-3-methyl-6-oxopyridazine-1(6H)-acetate.

- Hydrazinolysis : React with hydrazine hydrate in ethanol under reflux to yield the hydrazide intermediate.

- Propylamine Introduction : Alkylation using 1-bromo-3-aminopropane in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Hydrazinolysis | Ethanol, 80°C, 2 hr | 88% |

| Alkylation | DMF, K₂CO₃, TBAB, 24 hr | 75% |

Alternative Route via Pyridazinone Rearrangement

A patent (EP0024682A1) describes the rearrangement of di-n-propylketone cyanohydrin using concentrated sulfuric acid to form pyridazinone intermediates. Adapting this method:

- Cyanohydrin Formation : React di-n-propyl ketone with hydrogen cyanide (HCN).

- Acid-Catalyzed Rearrangement : Treat with 98% H₂SO₄ at 50°C for 1 hr to yield 6-oxopyridazine.

- Propylamine Side Chain : Introduce via nucleophilic substitution using 3-aminopropyl bromide.

Optimization :

- Excess H₂SO₄ (20 mol%) minimizes polymerization.

- Inhibitors like hydroquinone improve yield by reducing side reactions.

Synthesis of 4-Acetylphenoxyacetic Acid

Etherification of 4-Hydroxyacetophenone

- Reaction : 4-Hydroxyacetophenone reacts with chloroacetic acid in alkaline conditions.

- Conditions : NaOH (2 eq), H₂O/EtOH, 70°C, 4 hr.

- Yield : 92% after recrystallization (ethanol/water).

Characterization :

- IR: 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

- ¹H NMR (CDCl₃): δ 2.60 (s, 3H, COCH₃), 4.70 (s, 2H, OCH₂CO).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

- Activation : Convert 4-acetylphenoxyacetic acid to its acid chloride using oxalyl chloride (2 eq) and catalytic DMF.

- Coupling : React with 3-(6-oxopyridazin-1(6H)-yl)propylamine in dichloromethane (DCM) with triethylamine (TEA) as base.

Optimized Protocol :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Time | 12 hr |

| Yield | 82% |

One-Pot T3P®-Assisted Coupling

Propanephosphonic acid anhydride (T3P®) enables efficient amide bond formation:

- Conditions : T3P® (1.2 eq), DIPEA (2 eq), THF, 50°C, 6 hr.

- Advantages : Higher purity (98% by HPLC) and reduced racemization.

Comparative Data :

| Method | Yield | Purity |

|---|---|---|

| EDC/HOBt | 78% | 95% |

| T3P® | 85% | 98% |

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

- ¹H NMR (DMSO-d₆) : δ 1.85 (quin, 2H, CH₂CH₂CH₂), 2.55 (s, 3H, COCH₃), 3.45 (t, 2H, NCH₂), 4.10 (s, 2H, OCH₂CO).

- HRMS (ESI+) : m/z 386.1582 [M+H]⁺ (calc. 386.1589).

Challenges and Mitigation Strategies

Pyridazinone Ring Stability

Q & A

[Basic] What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with precursor compounds like substituted pyridazinones and acetylphenol derivatives. Key steps include:

- Coupling Reactions: Use of coupling agents (e.g., carbonyldiimidazole) in DMF or ethanol under reflux (70–90°C) to attach the acetamide chain .

- Solvent Optimization: Ethanol or acetic acid as solvents improves solubility and reaction efficiency, while hydrochloric acid catalysis enhances acetylation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) achieves >95% purity .

Critical conditions include maintaining temperatures between 60–90°C, anhydrous environments for moisture-sensitive steps, and real-time monitoring via TLC .

[Basic] How can researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

- Spectroscopy:

- 1H NMR (400 MHz, DMSO-d6): Key signals include δ 2.1 ppm (acetyl CH₃), δ 6.8–7.2 ppm (pyridazinone aromatic protons), and δ 8.1 ppm (amide NH) .

- IR Spectroscopy: Peaks at 1650–1680 cm⁻¹ (C=O stretch of acetamide and pyridazinone) confirm functional groups .

- Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 391.5 [M+H]+ .

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm validates purity (>98%) .

[Basic] What in vitro assays are recommended for initial biological activity screening?

Methodological Answer:

- Anticancer Activity: MTT assay using human cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM concentrations; IC₅₀ values calculated via nonlinear regression .

- Antimicrobial Screening: Disk diffusion assay against S. aureus and E. coli; zones of inhibition measured after 24h incubation .

- Enzyme Inhibition: Kinase or phosphodiesterase assays with ATP/NADH depletion monitored spectrophotometrically .

[Advanced] How can computational methods predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Dock the compound into target protein active sites (e.g., COX-2, EGFR kinase) using PyMOL for visualization. Prioritize binding poses with ΔG < -8 kcal/mol .

- Molecular Dynamics (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability; analyze RMSD and hydrogen bonding patterns .

- QSAR Models: Use MOE or Schrödinger to correlate substituent effects (e.g., 4-acetylphenoxy) with bioactivity .

[Advanced] How to optimize synthetic protocols for low yields or impurities?

Methodological Answer:

- Catalyst Screening: Replace HCl with Lewis acids (e.g., ZnCl₂) to reduce side reactions .

- Solvent Polarity: Switch from ethanol to DMF for better intermediate solubility, but post-reaction dialysis may be needed .

- Temperature Gradients: Stepwise heating (50°C → 80°C) improves intermediate stability .

[Advanced] How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Standardize Assays: Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions .

- Dose-Response Curves: Test 5–100 µM ranges in triplicate; confirm cytotoxicity via LDH leakage assays .

- Orthogonal Validation: Pair MTT results with clonogenic assays or flow cytometry for apoptosis .

[Advanced] How do substituents influence bioactivity via structure-activity relationships (SAR)?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) but reduce solubility .

- Phenoxy vs. Alkyl Chains: Phenoxy groups improve π-π stacking with aromatic residues, increasing IC₅₀ by 2–3 fold .

- Pyridazinone Modifications: 6-Oxo groups are critical for H-bonding with catalytic lysine residues in targets .

[Advanced] What strategies assess toxicity during early-stage development?

Methodological Answer:

- In Silico Toxicity (ADMET Predictor): Screen for hepatotoxicity (CYP3A4 inhibition) and Ames test mutagenicity .

- In Vitro Cytotoxicity: Hemolysis assays (RBC lysis at 100 µM) and mitochondrial membrane potential assays (JC-1 staining) .

[Advanced] How to design pharmacokinetic and metabolic studies?

Methodological Answer:

- Metabolic Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS over 60 mins .

- Plasma Protein Binding: Ultrafiltration followed by HPLC-UV to measure free vs. bound fractions .

- In Vivo PK: Administer 10 mg/kg IV/orally to Sprague-Dawley rats; calculate t₁/₂, Cmax, and AUC .

[Advanced] How to select solvent systems for purification?

Methodological Answer:

- Recrystallization: Use ethanol/water (7:3) for high recovery (>80%); avoid DCM due to low polarity .

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:1 → 3:1 gradient) resolves acetamide derivatives .

- HPLC Purification: C18 column with 0.1% TFA in acetonitrile/water for analytical-scale purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.